![molecular formula C22H28N2O2 B14446998 9,9'-(1,4-Phenylene)di(9-azabicyclo[3.3.1]nonan-3-one) CAS No. 73321-07-0](/img/structure/B14446998.png)
9,9'-(1,4-Phenylene)di(9-azabicyclo[3.3.1]nonan-3-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,9’-(1,4-Phenylene)di(9-azabicyclo[3.3.1]nonan-3-one) is a complex organic compound characterized by its unique bicyclic structure. This compound is part of the azabicyclo family, which is known for its stability and reactivity. The presence of the phenylene group enhances its chemical properties, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of 9,9’-(1,4-Phenylene)di(9-azabicyclo[3.3.1]nonan-3-one) typically involves multiple steps, starting with the formation of the azabicyclo[3.3.1]nonane core. This can be achieved through a series of cyclization reactions. The phenylene group is then introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods. Industrial production methods may involve optimizing these reactions for higher yields and purity, utilizing advanced techniques such as continuous flow chemistry.
Analyse Des Réactions Chimiques
9,9’-(1,4-Phenylene)di(9-azabicyclo[3.3.1]nonan-3-one) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbonyl groups back to alcohols or other reduced forms.
Substitution: The phenylene group allows for electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.
Applications De Recherche Scientifique
This compound has diverse applications in scientific research:
Biology: Its stable structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, given its unique chemical properties.
Industry: It is used in the synthesis of advanced materials and as a building block for complex organic molecules.
Mécanisme D'action
The mechanism of action of 9,9’-(1,4-Phenylene)di(9-azabicyclo[3.3.1]nonan-3-one) involves its ability to catalyze oxidation reactions. The compound interacts with molecular oxygen and substrates, facilitating the transfer of oxygen atoms to the substrate, resulting in the formation of carbonyl compounds. This process is mediated by the nitroxyl radical present in the azabicyclo structure .
Comparaison Avec Des Composés Similaires
Similar compounds include:
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one: This compound shares the azabicyclo core but differs in the substituent groups, affecting its reactivity and applications.
9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO): Known for its catalytic properties in oxidation reactions, ABNO is less hindered and exhibits enhanced reactivity compared to other nitroxyl radicals.
The uniqueness of 9,9’-(1,4-Phenylene)di(9-azabicyclo[3.3.1]nonan-3-one) lies in its phenylene group, which imparts additional stability and reactivity, making it a valuable compound in various research domains.
Propriétés
Numéro CAS |
73321-07-0 |
|---|---|
Formule moléculaire |
C22H28N2O2 |
Poids moléculaire |
352.5 g/mol |
Nom IUPAC |
9-[4-(3-oxo-9-azabicyclo[3.3.1]nonan-9-yl)phenyl]-9-azabicyclo[3.3.1]nonan-3-one |
InChI |
InChI=1S/C22H28N2O2/c25-21-11-17-3-1-4-18(12-21)23(17)15-7-9-16(10-8-15)24-19-5-2-6-20(24)14-22(26)13-19/h7-10,17-20H,1-6,11-14H2 |
Clé InChI |
WMAHLJYQBFXNHM-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC(=O)CC(C1)N2C3=CC=C(C=C3)N4C5CCCC4CC(=O)C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


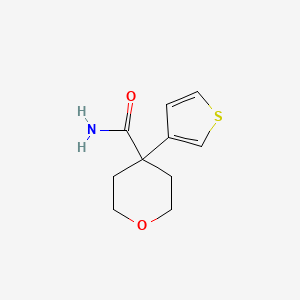

![Manganese, [4-[(4-chloro-3-sulfophenyl)azo-kappaN1]-3-(hydroxy-kappaO)-2-naphthalenecarboxylato(2-)]-](/img/structure/B14446931.png)



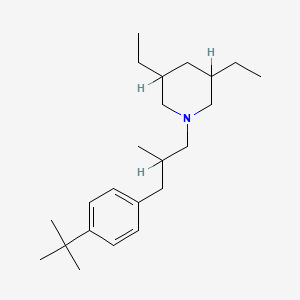
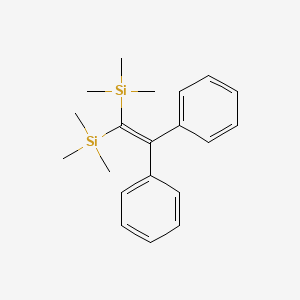
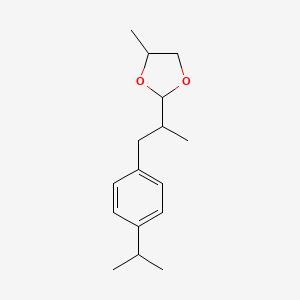


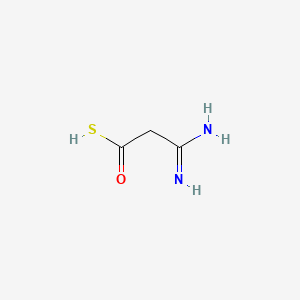
![1-Fluorobicyclo[2.2.1]heptane](/img/structure/B14446984.png)

